1-Methyl-4-oxopiperidine-3-carbaldehyde
CAS No.:
Cat. No.: VC17502521
Molecular Formula: C7H11NO2
Molecular Weight: 141.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11NO2 |
|---|---|
| Molecular Weight | 141.17 g/mol |
| IUPAC Name | 1-methyl-4-oxopiperidine-3-carbaldehyde |
| Standard InChI | InChI=1S/C7H11NO2/c1-8-3-2-7(10)6(4-8)5-9/h5-6H,2-4H2,1H3 |
| Standard InChI Key | JDYGMNLTCNHQRH-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCC(=O)C(C1)C=O |
Introduction
1-Methyl-4-oxopiperidine-3-carbaldehyde is a chemical compound with the CAS number 1194575-07-9. It is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. The compound is of interest in organic synthesis due to its functional groups, including a methyl group, a carbonyl group (ketone), and an aldehyde group, which can participate in various chemical reactions.
Synthesis and Reactions
1-Methyl-4-oxopiperidine-3-carbaldehyde can be involved in various organic reactions, such as the Barbier coupling reaction and the Baylis-Hillman reaction, which are useful for forming carbon-carbon bonds and creating complex molecules . The aldehyde group can undergo reactions like aldol condensation, while the ketone group can participate in reactions such as nucleophilic addition.
Applications and Research
While specific applications of 1-Methyl-4-oxopiperidine-3-carbaldehyde are not widely documented, compounds with similar structures are often explored in medicinal chemistry for their potential biological activities. For instance, piperidine derivatives are known to exhibit a range of pharmacological effects, including acting as inhibitors or agonists for various receptors .
Safety and Handling
Given its classification as a hazardous material, handling 1-Methyl-4-oxopiperidine-3-carbaldehyde requires proper precautions. It is classified under hazard class 3 and 8, with specific safety statements and precautions listed, including P210-P240-P241-P242-P243-P261-P264-P270-P271-P280-P302+P352-P303+P361+P353-P304+P340-P305+P351+P338-P310-P330-P332+P313-P362-P370+P378-P403+P233-P403+P235-P405-P501 .
Shipping and Storage
Shipping this compound involves HazMat fees, which vary based on the quantity and shipping method. For example, shipping by air in Excepted Quantity does not incur a HazMat fee, while other methods can result in fees ranging from $15 to over $200 depending on the specifics of the shipment . Storage should follow guidelines for hazardous materials to ensure safety.
Data Table: HazMat Shipping Fees for 1-Methyl-4-oxopiperidine-3-carbaldehyde
| Type | HazMat Fee for 500 Grams (Estimated) |
|---|---|
| Excepted Quantity | USD 0.00 |
| Limited Quantity | USD 15-60 |
| Inaccessible (Haz class 6.1), Domestic | USD 80+ |
| Inaccessible (Haz class 6.1), International | USD 150+ |
| Accessible (Haz class 3, 4, 5 or 8), Domestic | USD 100+ |
| Accessible (Haz class 3, 4, 5 or 8), International | USD 200+ |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume